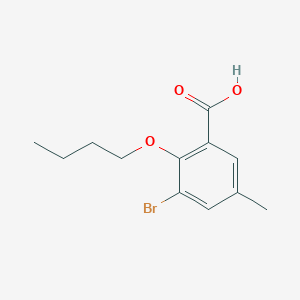

3-Bromo-2-butoxy-5-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

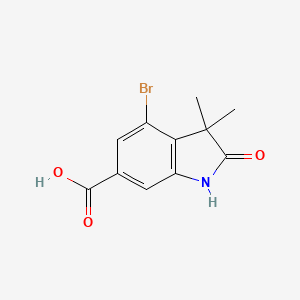

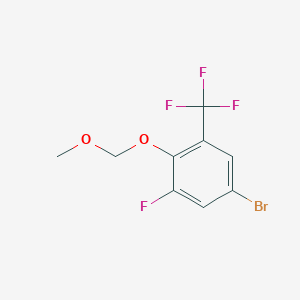

3-Bromo-2-butoxy-5-methylbenzoic acid is a chemical compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-butoxy-5-methylbenzoic acid is 1S/C12H15BrO3/c1-3-4-5-16-11-9 (12 (14)15)6-8 (2)7-10 (11)13/h6-7H,3-5H2,1-2H3, (H,14,15) .Physical And Chemical Properties Analysis

3-Bromo-2-butoxy-5-methylbenzoic acid is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis of Isoindolin-1-one Derivatives

3-Bromo-2-butoxy-5-methylbenzoic acid: may be utilized in the synthesis of isoindolin-1-one derivatives, which are valuable intermediates in pharmaceutical chemistry. These compounds have been explored for their potential as neuroprotective agents and are also found in various bioactive molecules .

Development of SGLT2 Inhibitors

This compound could serve as a precursor in the synthesis of SGLT2 inhibitors . These inhibitors are a class of medications used in diabetes management that work by preventing glucose reabsorption in the kidneys, thereby lowering blood glucose levels .

Creation of HIV-1 Entry Inhibitors

The benzoic acid derivative can be a key component in the development of HIV-1 entry inhibitors . These inhibitors block the virus from entering the host cells, which is a crucial step in the HIV infection cycle .

Anti-Markovnikov Hydromethylation

In organic synthesis, 3-Bromo-2-butoxy-5-methylbenzoic acid might be involved in anti-Markovnikov hydromethylation of alkenes. This reaction is significant for adding a methyl group across a double bond in a manner that defies traditional Markovnikov’s rule .

Preparation of Adrenoceptor Agonists

The compound could be instrumental in synthesizing α-2 adrenoceptor agonists , which are used to treat conditions like hypertension, sedation, and in some cases, ADHD due to their sympatholytic effects .

Synthesis of Smoothened Receptor Antagonists

It may also be used in the preparation of Smoothened receptor antagonists , which are explored for their therapeutic potential in treating various cancers by inhibiting the Hedgehog signaling pathway .

Radical Bromination Reactions

The compound’s structure suggests its potential use in radical bromination reactions at the benzylic position, which is a common transformation in organic synthesis for creating more complex molecules .

Chemical Building Block in Organic Synthesis

Lastly, 3-Bromo-2-butoxy-5-methylbenzoic acid could act as a versatile chemical building block in organic synthesis, particularly in reactions where the bromine atom acts as a leaving group or participates in cross-coupling reactions to form new carbon-carbon bonds .

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-2-butoxy-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-3-4-5-16-11-9(12(14)15)6-8(2)7-10(11)13/h6-7H,3-5H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJGLAFTLRFUSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Br)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-butoxy-5-methylbenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

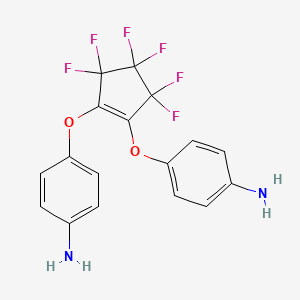

![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,4,6-trimethylphenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B6292792.png)